![molecular formula C20H27N3O5S B15105988 N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B15105988.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a dioxidotetrahydrothiophene moiety, and a dimethoxyphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Introduction of the dioxidotetrahydrothiophene moiety: This step may involve the reaction of a thiophene derivative with an oxidizing agent to introduce the sulfone group.
Attachment of the dimethoxyphenyl group: This can be done through a Friedel-Crafts alkylation reaction, where the dimethoxybenzene reacts with an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
- (±)-N-(1,2-bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide is unique due to its combination of a pyrazole ring, a dioxidotetrahydrothiophene moiety, and a dimethoxyphenyl group
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article will delve into its biological activity, including anti-inflammatory, analgesic, and antimicrobial properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a pyrazole ring, which is known for its diverse pharmacological properties. The molecular formula is C19H26N2O4S, with a molecular weight of approximately 378.49 g/mol.
Property | Value |
---|---|
Molecular Formula | C19H26N2O4S |
Molecular Weight | 378.49 g/mol |
CAS Number | Not specified |
Anti-inflammatory Activity
Several studies have reported the anti-inflammatory effects of pyrazole derivatives. For instance, compounds similar to this compound demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, derivatives showed up to 85% inhibition of TNF-α at concentrations around 10 µM compared to standard drugs like dexamethasone .
Analgesic Properties
The analgesic potential of pyrazole derivatives has been evaluated using various animal models. A study indicated that certain pyrazole compounds exhibited comparable analgesic effects to ibuprofen in carrageenan-induced edema models. The tested compounds showed significant pain relief at dosages that were effective within three hours post-administration .
Antimicrobial Activity
The antimicrobial efficacy of related pyrazole compounds has also been documented. In vitro studies demonstrated that certain derivatives exhibited potent activity against bacterial strains such as E. coli and Bacillus subtilis. For example, one derivative showed an inhibition rate of 98% against the Mycobacterium tuberculosis strain H37Rv at a concentration of 6.25 µg/mL .
Case Studies
- Anti-inflammatory Study : A series of novel pyrazole derivatives were synthesized and tested for their ability to inhibit TNF-α and IL-6 in vitro. Compounds exhibited varying degrees of activity, with some achieving over 80% inhibition at low concentrations .
- Analgesic Evaluation : In a controlled study using the carrageenan-induced paw edema model in rats, several pyrazole derivatives were found to reduce swelling significantly compared to the control group treated with saline. The most effective compounds provided relief comparable to standard analgesics like indomethacin .
- Antimicrobial Testing : A comprehensive screening against multiple bacterial strains revealed that specific derivatives had strong antibacterial properties, outperforming common antibiotics in certain tests .
Properties
Molecular Formula |
C20H27N3O5S |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C20H27N3O5S/c1-13-19(14(2)23(22-13)16-8-10-29(25,26)12-16)20(24)21-9-7-15-5-6-17(27-3)18(11-15)28-4/h5-6,11,16H,7-10,12H2,1-4H3,(H,21,24) |
InChI Key |
VXRGLWXIFSHJFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)C(=O)NCCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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